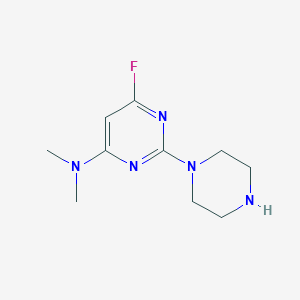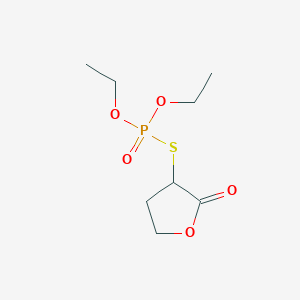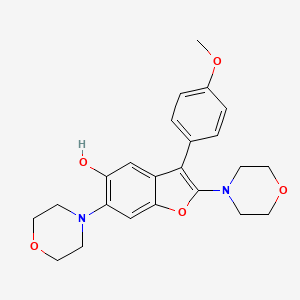
Carbonic acid, ethyl 4-(2-isoxazolidinylcarbonyl)-2,6-dimethoxyphenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid, ethyl 4-(2-isoxazolidinylcarbonyl)-2,6-dimethoxyphenyl ester is a complex organic compound with a unique structure that includes an isoxazolidinyl ring and dimethoxyphenyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, ethyl 4-(2-isoxazolidinylcarbonyl)-2,6-dimethoxyphenyl ester typically involves multiple steps. One common method includes the reaction of 2,6-dimethoxyphenol with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with isoxazolidine-2-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of a base such as triethylamine and an inert solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.
化学反応の分析
Types of Reactions
Carbonic acid, ethyl 4-(2-isoxazolidinylcarbonyl)-2,6-dimethoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or isoxazolidinyl moieties, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Carbonic acid, ethyl 4-(2-isoxazolidinylcarbonyl)-2,6-dimethoxyphenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of carbonic acid, ethyl 4-(2-isoxazolidinylcarbonyl)-2,6-dimethoxyphenyl ester involves its interaction with specific molecular targets. The isoxazolidinyl ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ester moiety may also play a role in the compound’s ability to penetrate cell membranes, enhancing its bioavailability.
類似化合物との比較
Similar Compounds
Carbonic acid, ethyl 4-(2-isoxazolidinylcarbonyl)-2,6-diethoxyphenyl ester: Similar structure but with ethoxy groups instead of methoxy groups.
Benzoic acid, 2-[[(4R)-4-hydroxy-2-isoxazolidinyl]carbonyl]-, methyl ester: Contains a benzoic acid moiety instead of a dimethoxyphenyl ester.
Uniqueness
Carbonic acid, ethyl 4-(2-isoxazolidinylcarbonyl)-2,6-dimethoxyphenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the isoxazolidinyl ring and the dimethoxyphenyl ester makes it particularly versatile in various applications, setting it apart from similar compounds.
特性
CAS番号 |
50916-07-9 |
|---|---|
分子式 |
C15H19NO7 |
分子量 |
325.31 g/mol |
IUPAC名 |
[2,6-dimethoxy-4-(1,2-oxazolidine-2-carbonyl)phenyl] ethyl carbonate |
InChI |
InChI=1S/C15H19NO7/c1-4-21-15(18)23-13-11(19-2)8-10(9-12(13)20-3)14(17)16-6-5-7-22-16/h8-9H,4-7H2,1-3H3 |
InChIキー |
RMFXNXKYOHOZRK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)N2CCCO2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-N-cyclohexyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15214462.png)
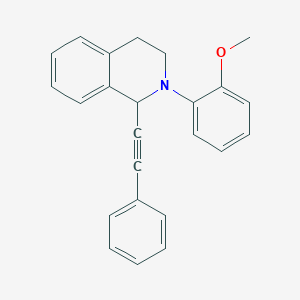
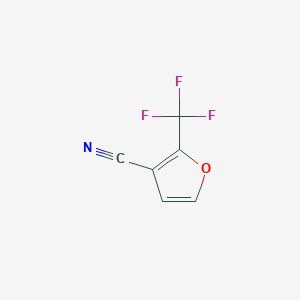
![4-Piperidinamine, 4-[(2,6-dichlorophenyl)methyl]-](/img/structure/B15214482.png)

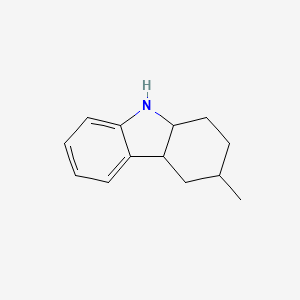
![6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid](/img/structure/B15214502.png)
![2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane](/img/structure/B15214509.png)

